3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
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Overview
Description
The compound “3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide” is a complex organic molecule. It contains a fluorophenyl group, a pyrazolopyrimidine group, and a propanamide group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, while the pyrazolopyrimidine group would add additional nitrogen atoms and a second aromatic ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the fluorine atom could make the compound reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
Cognitive Impairment and Neurodegenerative Diseases
One significant area of application is in the development of potent and selective inhibitors of Phosphodiesterase 1 (PDE1). PDE1 inhibitors, such as ITI-214, have been identified for their potential in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. ITI-214 demonstrates picomolar inhibitory potency for PDE1, showing excellent selectivity against other PDE families and efficacy in vivo, highlighting its potential as a treatment option for cognitive impairment (Li et al., 2016).
Antitumor and Antimicrobial Activities
Another area of application is the synthesis of novel compounds with antitumor and antimicrobial activities. N-arylpyrazole-containing enaminones have been synthesized, leading to the creation of derivatives with significant inhibition effects on human breast and liver carcinoma cell lines. These compounds showcase potential as novel therapeutic agents in cancer treatment (Riyadh, 2011).
Functional Fluorophores for Biological Detection
The compound's derivatives have also been used in the synthesis of functional fluorophores. These novel fluorophores, derived from pyrazolo[1,5-a]pyrimidines, exhibit strong fluorescence intensity and quantum yields, making them suitable for use as fluorescent probes in detecting biologically or environmentally relevant species (Castillo et al., 2018).
PET Imaging Agents for Tumor Detection
Furthermore, derivatives of 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide have been explored as potential PET imaging agents for tumor detection. Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and labeled with fluorine-18, demonstrating promising results in tumor imaging and offering a new avenue for non-invasive cancer diagnostics (Xu et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-14-11-18-22-12-15(13-24(18)23-14)5-4-10-21-19(25)9-8-16-6-2-3-7-17(16)20/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJOZZFSKAPWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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